Retelliptine
Overview
Description
Retelliptine is an ellipticine derivative known for its potent antitumor activity. It is a small molecule drug with the molecular formula C25H32N4O and is primarily used in cancer research due to its ability to intercalate with DNA and inhibit topoisomerase II .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of retelliptine involves multiple steps, starting with the nitrosation of p-anisidine to form 4-methoxyphenyldiazonium chloride. This intermediate is then condensed with 4-(4-methyl-1-cyclohexenyl)morpholine to yield 2-(4-methoxyphenylhydrazono)-4-methylcyclohexanone. Subsequent cyclization, condensation, alkylation, and aromatization steps lead to the formation of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including refluxing, condensation, and cyclization reactions, which are scalable for industrial production.
Chemical Reactions Analysis
Types of Reactions
Retelliptine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Retelliptine has several scientific research applications, particularly in the field of oncology. It has been studied for its antitumor activity in various cancer models, including breast, colon, and lung cancers . This compound’s ability to intercalate with DNA and inhibit topoisomerase II makes it a valuable tool in cancer research. Additionally, it has been used in studies to understand its binding to serum proteins and erythrocytes, which helps predict its free plasma concentration and blood distribution .
Mechanism of Action
Retelliptine exerts its effects by intercalating with DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, this compound prevents the replication of cancer cells, leading to cell death. This mechanism makes it a potent antitumor agent .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: Like retelliptine, ellipticine is also an antitumor agent that intercalates with DNA and inhibits topoisomerase II.
Pazelliptine: Another ellipticine derivative with similar antitumor properties.
Cisplatin: Although not structurally similar, cisplatin is another well-known antitumor agent used in cancer treatment.
Uniqueness of this compound
This compound is unique due to its high level of antitumor activity in resistant murine solid tumor models. Its ability to intercalate with DNA and inhibit topoisomerase II, combined with its specific chemical structure, makes it a valuable compound in cancer research .
Properties
IUPAC Name |
N',N'-diethyl-N-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O/c1-6-29(7-2)14-8-12-26-25-23-17(4)22-20-15-18(30-5)9-10-21(20)28-24(22)16(3)19(23)11-13-27-25/h9-11,13,15,28H,6-8,12,14H2,1-5H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVKBQLPQCDVNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
94944-79-3 (Maleate) | |
Record name | Retelliptine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072238029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10222559 | |
Record name | Retelliptine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10222559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72238-02-9 | |
Record name | Retelliptine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72238-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Retelliptine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072238029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Retelliptine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10222559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RETELLIPTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ0F94M68J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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